molecular formula C14H24Si2 B3046898 Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- CAS No. 132170-05-9

Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-

Cat. No.: B3046898
CAS No.: 132170-05-9
M. Wt: 248.51 g/mol
InChI Key: SQXDTVRYSMRAOJ-UHFFFAOYSA-N
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Description

Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- is a silicon-containing organic compound. It is part of a broader class of silicon-organic compounds that are widely used in various industrial and research applications. These compounds are known for their unique chemical properties, which make them valuable in the synthesis of other chemicals and materials .

Preparation Methods

The synthesis of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- typically involves a multi-step process. One common method starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a Grignard reaction, where (2-bromo-vinyl)-benzene is added to a mixture of magnesium and dimethyldichlorosilane in dry tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are carefully controlled, with temperatures maintained between 20-35°C. The final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The compound can form crosslinked networks through polymerization reactions, which are initiated by the presence of reactive functional groups such as acrylate and vinyl groups . These reactions lead to the formation of stable, high-performance materials with enhanced properties.

Comparison with Similar Compounds

Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- can be compared to other silicon-containing compounds such as:

Properties

IUPAC Name

trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1,3,5-trienyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXDTVRYSMRAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2CCC2=C(C=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576046
Record name (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132170-05-9
Record name (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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